5-Carboxycytosine-13C,15N2
Description
Properties
Molecular Formula |
C₄¹³CH₅N¹⁵N₂O₃ |
|---|---|
Molecular Weight |
158.09 |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
5-Carboxycytosine is a key intermediate in the active demethylation pathway of DNA. It is produced through the sequential oxidation of 5-methylcytosine to 5-hydroxymethylcytosine, then to 5-formylcytosine, and finally to 5-carboxycytosine. This process is crucial for regulating gene expression and maintaining genomic stability. The presence of 5-carboxycytosine in DNA can influence transcriptional activity and is associated with various biological processes:
- Gene Regulation : Studies have shown that elevated levels of 5-carboxycytosine can inhibit RNA polymerase II elongation during transcription, thereby affecting gene expression dynamics .
- Epigenetic Markers : It serves as an epigenetic mark that can be recognized by specific protein readers involved in transcriptional regulation .
Analytical Methods
The detection and quantification of 5-carboxycytosine are critical for understanding its biological roles. Advanced analytical techniques include:
- Mass Spectrometry : This method allows for precise measurement of DNA modifications, including 5-carboxycytosine levels across various tissues .
- High-Performance Liquid Chromatography (HPLC) : Coupled with mass spectrometry, HPLC facilitates the separation and identification of DNA modifications, providing insights into their prevalence in different biological contexts .
Biomedical Applications
The implications of studying 5-carboxycytosine extend into several biomedical fields:
- Cancer Research : Alterations in DNA methylation patterns, including the levels of 5-carboxycytosine, have been linked to tumorigenesis. Understanding these modifications can aid in developing biomarkers for cancer diagnosis and prognosis .
- Genomic Imprinting and Development : The role of 5-carboxycytosine in genomic imprinting highlights its importance in developmental biology. It may help elucidate mechanisms underlying diseases associated with imprinting disorders .
- Precision Medicine : The decline in sequencing costs has made it feasible to explore DNA modifications like 5-carboxycytosine for personalized medicine approaches, potentially leading to tailored therapies based on individual epigenetic profiles .
Case Study: Role in Gene Expression
A study demonstrated that increased levels of 5-carboxycytosine correlate with reduced transcription elongation rates by RNA polymerase II. This was evidenced by structural analyses showing specific interactions between 5-carboxycytosine and the polymerase's recognition loop, which compromises nucleotide addition during transcription .
Data Table: Detection Techniques for 5-Carboxycytosine
| Technique | Description | Applications |
|---|---|---|
| Mass Spectrometry | Quantitative analysis of DNA modifications | Cancer biomarker discovery |
| High-Performance Liquid Chromatography | Separation and identification of DNA bases | Epigenetic profiling |
| Isotope-Dilution Techniques | Measurement of active demethylation products | Developmental biology studies |
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below compares key structural and isotopic features of 5-Carboxycytosine-13C,15N2 with other isotope-labeled cytosine analogs:
| Compound | Molecular Formula | Isotopes | Molecular Weight | Key Modifications |
|---|---|---|---|---|
| This compound | C4<sup>13</sup>CH5</sup><sup>15</sup>N2O3 | <sup>13</sup>C, <sup>15</sup>N2 | 158.09 | Carboxy group at C5 |
| 5-Fluoro Cytosine-13C,15N2 | <sup>13</sup>C3H4F<sup>15</sup>N2N O | <sup>13</sup>C, <sup>15</sup>N2 | 132.07 | Fluoro group at C5 |
| 5-Methyl Cytosine-13C,15N2 Hydrochloride | C5H8ClN3O | <sup>13</sup>C, <sup>15</sup>N2 | 164.57 | Methyl group at C5; HCl salt |
| Cytosine-13C,15N2 | <sup>13</sup>C4H5</sup>15</sup>N2O | <sup>13</sup>C, <sup>15</sup>N2 | 127.06 | Unmodified cytosine base |
Key Observations :
- Functional Groups : The carboxy group in 5-Carboxycytosine distinguishes it from methyl- or fluoro-substituted analogs, influencing its role in oxidative DNA demethylation .
- Isotopic Labeling : All compounds are doubly labeled with <sup>13</sup>C and <sup>15</sup>N, ensuring high sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) studies .
Research Findings and Limitations
- This compound : Studies show its transient presence in DNA, with rapid excision by TDG. Its low abundance in vivo necessitates sensitive detection methods .
- Contamination Concerns : Impurities in <sup>15</sup>N-labeled reagents (e.g., ammonium in <sup>15</sup>N2 gas) can skew nitrogen fixation assays, emphasizing the need for purity verification in isotopic studies .
Preparation Methods
Starting Materials and Isotopic Enrichment
The synthesis begins with isotopically labeled precursors to ensure incorporation of 13C and 15N. 15N2-labeled cytosine derivatives are typically prepared from 15N-enriched urea or guanidine hydrochloride, while 13C labels are introduced via 13C-formaldehyde or 13C-acetic acid. For example, 15N2-ethyl ureidomethylenecyanoacetate serves as a key intermediate for constructing the 15N2-labeled pyrimidine ring.
Hydroxymethylation with 13C-Formaldehyde
The hydroxymethylation step introduces the 13C label. Cytosine derivatives are reacted with 13C-formaldehyde in aqueous solution under alkaline conditions (e.g., sodium ethoxide or triethylamine) at 60–65°C for 48–72 hours. This generates 5-hydroxymethylcytosine-13C, which is subsequently oxidized to the carboxylic acid. For instance:
The reaction yield for this step ranges from 70% to 80%, with purification via silica gel chromatography.
Oxidation to 5-Carboxycytosine
The hydroxymethyl group is oxidized to a carboxyl group using potassium peroxymonosulfate (Oxone) or ruthenium-based catalysts. In a representative procedure, 5-hydroxymethylcytosine-13C,15N2 is treated with K2S2O8 and AgNO3 in aqueous solution at 90°C, yielding this compound with a 71% efficiency. Alternative methods employ H2O2 and ascorbic acid in the presence of Fe(III)-NTA complexes to drive oxidation under mild conditions.
Purification and Isolation
Crude products are purified via high-performance liquid chromatography (HPLC) using a Hypersil C18 column eluted with a gradient of methanol (10–50%) in 10 mM ammonium acetate (pH 5.5). The final compound is characterized by its retention time (8.9–10.2 min) and isotopic purity (>98%), confirmed by high-resolution mass spectrometry (HRMS).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
15N2 and 13C labeling simplifies NMR interpretation by eliminating signal splitting. Key spectral data for this compound include:
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula (C4¹³CH5N¹⁵N2O3) and isotopic enrichment:
-
Calculated : m/z 159.01838 [M + H]+
-
Observed : m/z 159.01849
The 13C and 15N isotopes increase the molecular weight by 1.0034 Da and 0.9970 Da per label, respectively.
Applications in Epigenetic Research
Mass Spectrometry Quantitation
This compound serves as an internal standard for quantifying endogenous 5-carboxycytosine in DNA hydrolysates. Co-eluting with the analyte, it enables correction for ionization efficiency variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, a limit of detection (LOD) of 0.1 fmol has been achieved using a Waters T3 column and 15 mM ammonium acetate.
Tracking Active DNA Demethylation
In vitro studies demonstrate that this compound undergoes intragenomic decarboxylation to cytosine-13C,15N2, confirming its role as a transient demethylation intermediate. This decay pathway is pH-dependent, with a half-life of 6–8 hours at physiological pH (7.4).
Challenges and Optimization Strategies
Q & A
Q. How can this compound be integrated into multi-omics studies to map epigenetic modifications?
- Methodological Answer : Combine isotopic tracing with bisulfite sequencing (BS-seq) and oxidative bisulfite sequencing (oxBS-seq) to resolve 5-carboxycytosine vs. 5-methylcytosine dynamics. Use stable isotope-resolved metabolomics (SIRM) to track labeled carbons into TCA cycle intermediates, linking epigenetic changes to metabolic flux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
